4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide
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Overview
Description
4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide is a C-nitro compound.
Scientific Research Applications
Polymer Synthesis
A key application of compounds similar to 4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide is in the synthesis of polymers. For instance, Mehdipour‐Ataei et al. (2009) demonstrated the synthesis of organosoluble, thermally stable polyamides containing sulfone, sulfide, and amide groups. They synthesized a new diamine containing these groups through a multi-step process, which included reactions with compounds structurally related to this compound. These polyamides displayed significant solubility and thermal stability, highlighting the potential of such compounds in advanced material synthesis (Mehdipour‐Ataei, Hatami, & Mosslemin, 2009).
Antitumor Agents
In the field of medicinal chemistry, certain derivatives of compounds similar to this compound have been explored for their potential as antitumor agents. Shinkwin and Threadgill (1996) synthesized isotopically efficient syntheses of nitrothiophenecarboxamides, which hold interest as antitumor agents. Their research demonstrates the versatility of these compounds in synthesizing labeled compounds for potential therapeutic applications (Shinkwin & Threadgill, 1996).
Antidiabetic Agents
Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and evaluated them for their antidiabetic activity. This study highlights the potential of similar compounds in the development of new antidiabetic medications, demonstrating the compound's versatility in pharmacological applications (Thakral, Narang, Kumar, & Singh, 2020).
Properties
Molecular Formula |
C20H21ClN2O5S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C20H21ClN2O5S/c1-22(16-7-3-2-4-8-16)20(24)14-10-11-19(18(12-14)23(25)26)29(27,28)17-9-5-6-15(21)13-17/h5-6,9-13,16H,2-4,7-8H2,1H3 |
InChI Key |
YQBQRLSOGADWQO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)S(=O)(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)S(=O)(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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